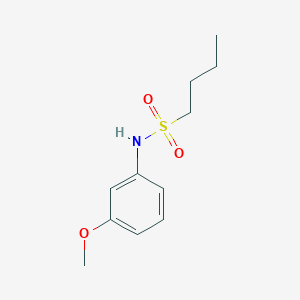![molecular formula C17H24N2O4S B5288232 2-[2-METHYL-4-(PIPERIDINE-1-SULFONYL)PHENOXY]-N-(PROP-2-EN-1-YL)ACETAMIDE](/img/structure/B5288232.png)
2-[2-METHYL-4-(PIPERIDINE-1-SULFONYL)PHENOXY]-N-(PROP-2-EN-1-YL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-METHYL-4-(PIPERIDINE-1-SULFONYL)PHENOXY]-N-(PROP-2-EN-1-YL)ACETAMIDE is a complex organic compound with a molecular formula of C14H20N2O3S. This compound is part of the phenoxy acetamide family, which is known for its diverse pharmacological activities . It is characterized by the presence of a piperidine sulfonyl group, which is a common motif in medicinal chemistry due to its ability to enhance the biological activity of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-METHYL-4-(PIPERIDINE-1-SULFONYL)PHENOXY]-N-(PROP-2-EN-1-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps :
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methyl-4-hydroxyphenol with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the phenoxy intermediate.
Acylation: The phenoxy intermediate is then reacted with acryloyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-METHYL-4-(PIPERIDINE-1-SULFONYL)PHENOXY]-N-(PROP-2-EN-1-YL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically leads to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Scientific Research Applications
2-[2-METHYL-4-(PIPERIDINE-1-SULFONYL)PHENOXY]-N-(PROP-2-EN-1-YL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[2-METHYL-4-(PIPERIDINE-1-SULFONYL)PHENOXY]-N-(PROP-2-EN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The piperidine sulfonyl group is known to enhance the binding affinity of the compound to its target proteins, leading to increased biological activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide: This compound shares a similar structure but lacks the prop-2-en-1-yl group.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Another similar compound with different substituents on the phenyl ring.
Uniqueness
2-[2-METHYL-4-(PIPERIDINE-1-SULFONYL)PHENOXY]-N-(PROP-2-EN-1-YL)ACETAMIDE is unique due to the presence of the prop-2-en-1-yl group, which can enhance its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(2-methyl-4-piperidin-1-ylsulfonylphenoxy)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-3-9-18-17(20)13-23-16-8-7-15(12-14(16)2)24(21,22)19-10-5-4-6-11-19/h3,7-8,12H,1,4-6,9-11,13H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFLMVUQVNYEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OCC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methyl]phenol](/img/structure/B5288159.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-1-(2-hydroxyethyl)-1H-benzimidazole-5-carboxamide dihydrochloride](/img/structure/B5288162.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5288163.png)
![3-(5-bromofuran-2-yl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole](/img/structure/B5288169.png)

![(4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutyl)amine dihydrochloride](/img/structure/B5288184.png)
![7-(3-chlorophenyl)-4-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5288188.png)
![4-chloro-2-[3-(2-fluorophenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B5288191.png)



![1-[3-[(4-chlorophenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride](/img/structure/B5288216.png)
![N-propyl-5-[1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-imidazol-2-yl]pyrimidin-2-amine](/img/structure/B5288228.png)
![N-cyclopropyl-2-isopropyl-4-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5288238.png)
